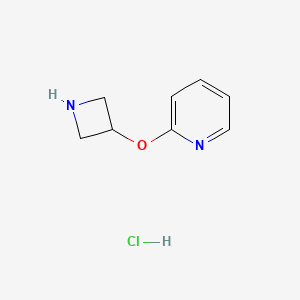

2-(Azetidin-3-yloxy)pyridine hydrochloride

説明

Structural Classification within Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring. byjus.com The compound 2-(Azetidin-3-yloxy)pyridine (B1444715) hydrochloride is built from two distinct heterocyclic scaffolds.

Azetidine (B1206935) : This moiety is a four-membered, saturated heterocyclic compound containing one nitrogen atom. thermofisher.comontosight.ai It is classified as an aliphatic or non-aromatic heterocycle. byjus.com The defining characteristic of azetidines is the considerable ring strain (approximately 25.2 kcal/mol), which influences their chemical reactivity and conformational rigidity. researchgate.net This strain, while making the ring more reactive than its five- or six-membered counterparts like pyrrolidine (B122466) and piperidine, also provides a degree of stability not seen in the three-membered aziridine (B145994) ring. researchgate.netresearchgate.net

Pyridine (B92270) : This is a six-membered aromatic heterocycle, analogous to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom. nih.gov As an aromatic heterocycle, it possesses a delocalized π-electron system, which imparts significant stability. numberanalytics.com The presence of the electronegative nitrogen atom influences the electron density of the ring and gives pyridine its characteristic chemical properties. numberanalytics.com

Academic Significance of the Pyridine and Azetidine Scaffolds

Both the pyridine and azetidine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.

The pyridine ring is a cornerstone in pharmaceutical development. nih.gov Its presence in numerous natural products, like vitamins, and its ability to act as a polar, ionizable aromatic system make it a highly sought-after component in drug design. researchgate.netresearchgate.net The pyridine nucleus is a key component in over 7,000 existing drug molecules. nih.gov A recent analysis of drugs approved by the US FDA between 2014 and 2023 found that 54 contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system (CNS). nih.govrsc.org Its versatility allows it to serve as a bioisostere for other rings, improve solubility, and form crucial hydrogen bonds with biological targets. nih.gov

The azetidine scaffold has gained increasing prominence in drug discovery more recently. lifechemicals.com Historically, the synthesis of azetidines was challenging, which limited their exploration. nih.gov However, recent advancements in synthetic methodologies have made them more accessible. rsc.orgtechnologynetworks.com The azetidine ring is valued for its ability to impart favorable physicochemical properties, such as improved metabolic stability and solubility, when incorporated into drug candidates. researchgate.net Its rigid, three-dimensional structure can precisely orient substituents to interact with biological targets. nih.gov Azetidines are found in several approved drugs and are being investigated for the treatment of neurological disorders like Parkinson's disease and Tourette's syndrome. technologynetworks.comsciencedaily.com

Overview of Research Trajectories for Related Chemical Architectures

Research involving pyridine and azetidine scaffolds is dynamic and multifaceted, driven by the continuous search for novel therapeutic agents.

For pyridine-based architectures , research continues to focus on developing novel synthetic routes to create diverse libraries of substituted pyridines. nih.gov There is a strong emphasis on their application in treating a wide range of diseases, as evidenced by the steady stream of FDA-approved drugs containing this moiety. nih.govrsc.org Current research explores pyridine derivatives as kinase inhibitors for cancer therapy, agents for CNS disorders, and novel antibacterial and antifungal compounds. nih.govnih.gov The development of pyridine N-oxides is also an active area, as they serve as versatile intermediates in organic synthesis. researchgate.net

For azetidine-based architectures , a major research trajectory has been the development of new and efficient synthetic methods to overcome previous limitations. researchgate.net This includes strain-release strategies and catalytic methods that allow for the creation of complex and densely functionalized azetidines. rsc.orgtechnologynetworks.com Researchers are increasingly using the azetidine ring as a tool to fine-tune the pharmacokinetic properties of drug candidates. researchgate.net The unique reactivity imparted by its ring strain is also being harnessed for novel chemical transformations. researchgate.net The creation of diverse libraries of azetidine-based scaffolds for screening against various biological targets, particularly within the CNS, is a significant focus of current research efforts. nih.gov

The combination of these two scaffolds, as seen in 2-(Azetidin-3-yloxy)pyridine, represents a logical progression in chemical design, aiming to merge the beneficial properties of both the stable, aromatic pyridine ring and the rigid, saturated azetidine ring to access novel chemical space.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(azetidin-3-yloxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERLMCLXXFYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Azetidin 3 Yloxy Pyridine Hydrochloride

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring is characterized by significant ring strain, which makes it susceptible to reactions that relieve this strain. The reactivity is centered around the nitrogen atom and the adjacent carbon atoms.

Ring-Opening Reactions and Derivatization

The strained nature of the azetidine ring makes it prone to nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom. nih.govresearchgate.netbohrium.com The protonated azetidinium ion in the hydrochloride salt is already activated towards nucleophilic attack. In the free base form, the nitrogen can be activated by conversion into a better leaving group, for example, by acylation or alkylation to form an azetidinium salt.

The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the substitution pattern on the azetidine ring. bohrium.com For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of linear amine derivatives. For instance, reaction with strong nucleophiles in acidic conditions can lead to the cleavage of the C-N bonds.

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Halides (e.g., Cl-, Br-) | Acidic conditions or Lewis acids | 3-amino-1-halo-propanes | researchgate.net |

| Alcohols | Acid catalysis | 3-amino-1-alkoxy-propanes | nih.gov |

| Thiols | Base catalysis | 3-amino-1-thioalkyl-propanes | nih.gov |

| Amines | High temperature | 1,3-diaminopropanes | bohrium.com |

Functionalization at the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for functionalization. It can readily undergo a variety of classical amine reactions, including N-alkylation, N-acylation, N-sulfonylation, and reductive amination. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the properties of the parent molecule.

N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. These reactions are typically carried out in the presence of a base to deprotonate the hydrochloride salt and neutralize the acid formed during the reaction.

N-Acylation: Acylation of the azetidine nitrogen is readily achieved using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents). This transformation is often used to introduce amide functionalities, which can alter the electronic and steric properties of the molecule.

A summary of common N-functionalization reactions is presented below:

| Reaction Type | Reagents | Functional Group Introduced | Ref. |

| N-Alkylation | R-X (Alkyl halide), Base | -R (Alkyl) | google.com |

| N-Acylation | RCOCl or (RCO)₂O, Base | -C(O)R (Acyl) | researchgate.net |

| N-Sulfonylation | RSO₂Cl, Base | -SO₂R (Sulfonyl) | mdpi.com |

| Reductive Amination | RCHO/RCOR', NaBH(OAc)₃ | -CH₂R / -CHR'R | google.com |

| Michael Addition | α,β-unsaturated carbonyls | -CH₂CH₂COR | mdpi.com |

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The 2-alkoxy substituent slightly modifies the electron distribution in the ring.

Transformations of Halogen Substituents (e.g., Bromine, Iodine)

While the parent compound is not halogenated, halogenated derivatives of 2-(azetidin-3-yloxy)pyridine (B1444715) are valuable intermediates for further functionalization via metal-catalyzed cross-coupling reactions. For example, a bromo or iodo substituent can be introduced at various positions on the pyridine ring, most commonly at the 3-, 4-, or 5-positions. These halogenated derivatives can then participate in a variety of coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgrsc.org

Common cross-coupling reactions for hypothetical halogenated 2-(azetidin-3-yloxy)pyridine derivatives include:

| Reaction Name | Catalyst/Reagents | Bond Formed | Ref. |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester, Base | C-C (Aryl, Vinyl) | nih.gov |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | C-C (Alkyl, Aryl) | nih.gov |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne, Base | C-C (Alkynyl) | semanticscholar.org |

| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | C-N | semanticscholar.org |

| Stille Coupling | Pd catalyst, Organostannane reagent | C-C (Alkyl, Aryl, Vinyl) | semanticscholar.org |

Reactions at Unsubstituted Pyridine Positions

The unsubstituted positions on the pyridine ring can undergo various reactions, including electrophilic aromatic substitution, although this often requires harsh conditions due to the ring's electron-deficient nature. A more common approach is to first activate the ring, for instance, by forming the pyridine N-oxide.

Halogenation: Direct halogenation of the pyridine ring can be achieved, with the position of substitution depending on the reaction conditions and the directing effects of the existing substituent. chemrxiv.orgnih.gov Halogenation of the corresponding pyridine N-oxide can also provide a route to halo-pyridines, often with different regioselectivity. nih.govresearchgate.net

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring, bypassing the need for pre-installed halogen atoms. These reactions are typically catalyzed by transition metals and offer a more atom-economical route to substituted pyridines. rsc.orgrsc.org

Intermolecular and Intramolecular Chemical Transformations

The bifunctional nature of 2-(azetidin-3-yloxy)pyridine hydrochloride allows for a range of more complex transformations.

Intermolecular Reactions: An example of an intermolecular process would be the reaction of the azetidine nitrogen with one molecule, followed by a reaction at the pyridine ring with a second, different molecule, allowing for the construction of complex structures. For instance, the azetidine could be acylated, and a bromo-substituent on the pyridine ring could then undergo a Suzuki coupling.

Intramolecular Reactions: While there are no inherent functionalities in the parent molecule that would readily lead to intramolecular reactions, derivatization can set the stage for such transformations. For example, if the azetidine nitrogen is functionalized with a chain containing a nucleophilic or electrophilic group, this group could potentially react with the pyridine ring or a substituent on it, leading to the formation of a new fused ring system. An illustrative hypothetical example would be the N-alkylation of the azetidine with a haloalkyl chain, followed by an intramolecular nucleophilic aromatic substitution on a suitably activated pyridine ring.

Formation of Advanced Chemical Scaffolds from the Compound

The construction of advanced chemical scaffolds from this compound is a testament to its utility as a versatile synthetic intermediate. Researchers have successfully employed this compound in a range of synthetic strategies to generate novel molecular frameworks with potential therapeutic applications. These strategies often involve leveraging the reactivity of both the azetidine and pyridine components to build additional rings and introduce stereochemical complexity.

One notable application is in the synthesis of fused heterocyclic systems . By introducing appropriate functional groups onto the pyridine ring or the azetidine nitrogen, intramolecular cyclization reactions can be triggered. For instance, derivatization of the azetidine nitrogen with a side chain containing an electrophilic center can lead to cyclization onto the pyridine ring, forming a fused polycyclic structure. The specific nature of the resulting scaffold can be controlled by the length and functionality of the appended side chain.

Another significant area of exploration is the formation of spirocyclic scaffolds . The azetidine ring of 2-(azetidin-3-yloxy)pyridine can serve as a linchpin for the construction of spirocycles. This is often achieved by functionalizing the azetidine at the 2- or 4-position, followed by a ring-closing reaction that incorporates a new cyclic system spiro-fused to the azetidine. Such scaffolds are particularly valuable in drug design as they introduce a high degree of rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of multifunctional spirocyclic azetidines has been achieved through sequences involving the formation of azetidinones followed by reduction. nih.gov

Furthermore, the principles of diversity-oriented synthesis can be applied to this compound to generate libraries of complex and diverse molecules. nih.gov By employing a variety of reaction partners and conditions, a wide range of advanced scaffolds can be accessed from this single starting material. For example, multicomponent reactions involving the azetidine and pyridine moieties can rapidly generate complex structures in a single step.

The synthesis of bridged heterocyclic systems represents another advanced application. While synthetically challenging, the rigid framework of bridged systems is highly desirable in medicinal chemistry. Starting from 2-(azetidin-3-yloxy)pyridine, the construction of a bridge across the azetidine or pyridine ring can be envisioned through multi-step sequences involving strategic functionalization and subsequent intramolecular bond formation.

Detailed research findings have demonstrated the feasibility of these transformations, often providing specific reaction conditions and characterization of the resulting novel scaffolds. The following table summarizes some of the advanced chemical scaffolds that can be conceptually derived from 2-(azetidin-3-yloxy)pyridine and the general synthetic strategies employed.

| Scaffold Type | General Synthetic Strategy | Key Intermediates/Reaction Types |

| Fused Pyridopyrrolizines | N-alkylation of azetidine followed by intramolecular cyclization | N-propargylated azetidine, Aza-Diels-Alder reaction |

| Spirocyclic Azetidine-Oxindoles | Reaction with isatins or related precursors | Staudinger cycloaddition, Condensation reactions |

| Bridged Azabicycles | Multi-step functionalization and intramolecular ring closure | Di-functionalized azetidine derivatives, Ring-closing metathesis |

| Polycyclic Fused Systems | Tandem or cascade reactions | Pictet-Spengler reaction on a derivatized pyridine ring |

The Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline and related fused heterocyclic systems, can be adapted for use with derivatives of 2-(azetidin-3-yloxy)pyridine. wikipedia.orgbeilstein-journals.org By introducing a β-arylethylamine moiety onto the pyridine ring, subsequent condensation with an aldehyde or ketone can initiate an intramolecular cyclization to yield complex polycyclic scaffolds. wikipedia.orgbeilstein-journals.org

Role As a Key Intermediate and Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Pyrido-Azetidine Hybrid Molecules

The structure of 2-(Azetidin-3-yloxy)pyridine (B1444715) hydrochloride inherently represents a pyrido-azetidine hybrid, a class of molecules that has garnered interest in drug discovery due to the combination of the aromatic, electron-deficient pyridine (B92270) ring and the saturated, three-dimensional azetidine (B1206935) ring. The secondary amine of the azetidine ring in 2-(Azetidin-3-yloxy)pyridine serves as a key functional handle for further elaboration.

Through N-alkylation or N-acylation reactions, a variety of substituents can be introduced onto the azetidine nitrogen, leading to a diverse array of pyrido-azetidine hybrid molecules. For instance, reaction with various alkyl halides or acyl chlorides can append chains, rings, and other functional groups, thereby modifying the steric and electronic properties of the parent molecule. This strategic modification is crucial in medicinal chemistry for optimizing the pharmacological profile of lead compounds.

Table 1: Examples of Pyrido-Azetidine Hybrid Molecules Synthesized from 2-(Azetidin-3-yloxy)pyridine

| Reactant | Resulting Hybrid Molecule | Potential Application Area |

| Benzyl bromide | 2-((1-benzylazetidin-3-yl)oxy)pyridine | CNS-active agents |

| Acetyl chloride | 1-(3-(pyridin-2-yloxy)azetidin-1-yl)ethan-1-one | Modulators of enzymatic activity |

| 4-Fluorobenzaldehyde (reductive amination) | 2-((1-((4-fluorophenyl)methyl)azetidin-3-yl)oxy)pyridine | Probes for protein-protein interactions |

Contribution to the Development of Heterocyclic Chemical Libraries

The concept of privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, is a cornerstone of modern drug discovery. The 2-(Azetidin-3-yloxy)pyridine core serves as an excellent example of such a scaffold. Its utility as a building block extends to the construction of diverse heterocyclic chemical libraries, which are essential for high-throughput screening campaigns aimed at identifying new drug candidates.

By employing combinatorial chemistry approaches, the 2-(Azetidin-3-yloxy)pyridine scaffold can be systematically decorated with a wide range of chemical functionalities. The pyridine ring can be modified through electrophilic or nucleophilic aromatic substitution reactions, while the azetidine ring offers a site for diversification, as previously mentioned. This dual-functionality allows for the rapid generation of a large number of structurally related yet distinct compounds.

Utilization in Multi-Step Organic Synthesis Cascades

The reactivity of the pyridine and azetidine rings in 2-(Azetidin-3-yloxy)pyridine hydrochloride allows for its incorporation into multi-step organic synthesis cascades. These are sequences of reactions where the product of one step becomes the substrate for the next, often without the need for isolation of intermediates. Such cascades are highly efficient and atom-economical.

For example, the pyridine nitrogen can be quaternized to form a pyridinium (B92312) salt, which can then participate in various cycloaddition reactions. Concurrently, the azetidine nitrogen can be protected and then deprotected at a later stage to allow for further functionalization. This strategic manipulation of protecting groups and reaction conditions enables the construction of highly complex heterocyclic systems from a relatively simple starting material.

Scaffold Engineering through Strategic Derivatization

Scaffold engineering, the systematic modification of a core molecular structure to explore chemical space and optimize biological activity, is a key application of this compound. The inherent reactivity of both the pyridine and azetidine moieties provides multiple avenues for strategic derivatization.

One common strategy involves the functionalization of the pyridine ring. For instance, halogenation of the pyridine ring can introduce a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the resulting molecules.

Simultaneously, the azetidine ring can be derivatized to modulate properties such as solubility, lipophilicity, and metabolic stability. The introduction of polar groups can enhance aqueous solubility, while the addition of bulky substituents can influence the binding conformation of the molecule with its biological target.

Table 2: Strategic Derivatization of the 2-(Azetidin-3-yloxy)pyridine Scaffold

| Derivatization Site | Reaction Type | Example Reagent | Resulting Functional Group | Purpose of Derivatization |

| Pyridine Ring (C-5) | Electrophilic Bromination | N-Bromosuccinimide | Bromo | Introduction of a handle for cross-coupling |

| Azetidine Nitrogen | Sulfonylation | Tosyl chloride | Sulfonamide | Modification of electronic properties and metabolic stability |

| Pyridine Ring (C-4) | Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy | Alteration of electronic and steric environment |

| Azetidine Nitrogen | Michael Addition | Methyl acrylate | Ester | Introduction of a flexible side chain with a polar group |

Theoretical and Computational Chemical Investigations of 2 Azetidin 3 Yloxy Pyridine Hydrochloride

Molecular Structure and Conformational Analysis

Computational chemistry provides powerful tools to predict and analyze the three-dimensional structure of molecules.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a standard method for determining the most stable geometry (ground state) of a molecule. These calculations solve approximations of the Schrödinger equation to find the arrangement of atoms that corresponds to the lowest electronic energy.

For a molecule like 2-(Azetidin-3-yloxy)pyridine (B1444715) hydrochloride, DFT calculations would typically be performed using a basis set such as 6-311G(d,p) to accurately describe the electronic distribution and geometry. nih.gov Such calculations would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in studies of other pyridine (B92270) derivatives, DFT has been used to determine that the molecules are nearly planar, a factor that can influence their interaction with biological targets. electrochemsci.org Similar calculations on halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines using AM1 quantum chemical methods have shown that bulky substituents can cause notable changes in the molecular geometry, which in turn affects their biological activity. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Calculations on Pyridine Derivatives (Note: This data is for general pyridine derivatives and not 2-(Azetidin-3-yloxy)pyridine hydrochloride)

| Parameter | Typical Calculated Value |

|---|---|

| C-N bond length (pyridine ring) | ~1.34 Å |

| C-C bond length (pyridine ring) | ~1.39 Å |

| C-O-C bond angle (ether linkage) | ~118° |

Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

For this compound, the key flexible bonds would be the C-O bond connecting the azetidine (B1206935) and pyridine rings and the bonds within the azetidine ring itself. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to generate a potential energy surface. The minima on this surface represent stable conformers. A computational investigation of short azapeptides demonstrated that different DFT functionals, such as B3LYP and B3LYP-D3, can predict different lowest energy conformations, highlighting the importance of the chosen computational method. mdpi.com The presence of different conformers, including cis-trans isomerization, can be influenced by the solvent, which can be modeled using methods like the Solvation Model Density (SMD). mdpi.com

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its reactivity. Computational methods can provide detailed insights into the electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.

In various studies on pyridine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule. tjnpr.orgniscair.res.in For example, in one study, the HOMO-LUMO energy gap and other thermodynamic properties were calculated using the B3LYP/6-31G(d,p) method to understand the electronic structure. niscair.res.in These calculations help in predicting which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks.

Table 2: Illustrative FMO Data from DFT Calculations on Pyridine Derivatives (Note: This data is for general pyridine derivatives and not this compound)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Studies on substituted pyridines have used MEP analysis to understand the reactivity of the heterocyclic nitrogen atom. nih.gov For example, the depth and accessibility of the minimum in the MEP around the nitrogen can predict its susceptibility to N-oxidation. nih.gov For this compound, an MEP map would likely show a negative potential around the pyridine nitrogen and the oxygen atom of the ether linkage, suggesting these as sites for hydrogen bonding or interaction with electrophiles. The protonated azetidine nitrogen would be a region of strong positive potential.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For a molecule like this compound, computational methods could be used to study its synthesis, degradation, or metabolic pathways. For example, DFT calculations could be employed to model the transition state of a key bond-forming step in its synthesis, providing insights into the reaction's feasibility and potential byproducts. While no specific reaction mechanism studies for this compound were found, computational studies on other heterocyclic compounds have successfully elucidated complex reaction pathways, including cycloaddition reactions and rearrangements. These studies often involve locating transition state structures and calculating activation energies to predict reaction rates and selectivity. researchgate.net

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing invaluable support for experimental structural elucidation. By employing quantum mechanical calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra with a high degree of accuracy. These predicted spectra can be used to assign experimental signals, confirm proposed structures, and understand the electronic and geometric features of the molecule in detail. For this compound, such computational studies would be instrumental in unequivocally characterizing its three-dimensional structure.

While specific computational studies exclusively focused on this compound are not extensively available in the reviewed literature, the methodologies for such predictions are well-established. Density Functional Theory (DFT) is the most common and reliable method for this purpose. nih.govmdpi.com Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), have been shown to provide excellent correlation between theoretical and experimental data for a wide range of organic molecules, including various pyridine derivatives. mdpi.comnih.govresearchgate.net

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. nih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS).

These calculations are highly sensitive to the molecular geometry, which must first be optimized at the chosen level of theory. The resulting predicted chemical shifts help in the assignment of complex experimental spectra, especially for molecules with many overlapping signals. For this compound, theoretical calculations would provide the expected chemical shifts for each proton and carbon atom in the azetidine and pyridine rings, as well as the interconnecting ether linkage.

Below is an illustrative table representing the type of data that would be generated from a DFT/GIAO calculation. The chemical shifts are hypothetical and serve to demonstrate the expected output and its utility in spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Azetidin-3-yloxy)pyridine. Note: These are representative values for illustrative purposes.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | ||

|---|---|---|---|

| Atom Position | Predicted Shift | Atom Position | Predicted Shift |

| Pyridine H-3 | 7.10 | Pyridine C-2 | 164.5 |

| Pyridine H-4 | 7.85 | Pyridine C-3 | 112.0 |

| Pyridine H-5 | 7.05 | Pyridine C-4 | 142.0 |

| Pyridine H-6 | 8.20 | Pyridine C-5 | 118.0 |

| Azetidine CH (O-CH) | 5.15 | Pyridine C-6 | 149.0 |

| Azetidine CH₂ (adjacent to NH) | 4.20 | Azetidine C-3 (O-CH) | 75.0 |

| Azetidine NH | 9.50 (as hydrochloride) | Azetidine C-2/C-4 | 50.0 |

Prediction of Vibrational Frequencies

Computational methods can also predict the vibrational frequencies that correspond to the normal modes of molecular motion. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations provide a set of harmonic vibrational frequencies and their corresponding intensities. core.ac.uk To improve agreement with experimental data, which are inherently anharmonic, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). nih.gov

The analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the precise assignment of spectral bands to specific functional group vibrations, such as C-H stretching, C=N stretching in the pyridine ring, C-O-C ether stretching, and N-H bending in the azetidinium ion. mdpi.com This level of detail confirms the presence of key structural motifs and provides insight into intramolecular interactions.

A representative table of predicted vibrational frequencies for key functional groups within the molecule is presented below to illustrate the expected results from a DFT calculation.

Table 2: Predicted Vibrational Frequencies for this compound. Note: These are representative values for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3250 | Stretching of the azetidinium N-H bond |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Stretching of C-H bonds on the azetidine ring |

| C=N / C=C Stretch | 1610 - 1450 | Pyridine ring stretching vibrations |

| N-H Bend | ~1580 | Bending of the azetidinium N-H bond |

| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the aryl-alkyl ether bond |

| C-O-C Symmetric Stretch | ~1050 | Symmetric stretching of the aryl-alkyl ether bond |

| Pyridine Ring Bend (Out-of-plane) | 800 - 700 | Out-of-plane bending of pyridine C-H bonds |

Advanced Analytical Methodologies for Characterization of Complex Organic Compounds Relevant to the Compound

High-Resolution Spectroscopic Techniques for Structural Confirmation

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR experiments are often necessary for complex structures like 2-(Azetidin-3-yloxy)pyridine (B1444715) hydrochloride to definitively assign all signals and confirm atomic connectivity.

A Certificate of Analysis for 2-(Azetidin-3-yloxy)pyridine hydrochloride confirms that its ¹H NMR spectrum is consistent with the proposed structure and indicates a purity of ≥97.0% by NMR. chemscene.com For a detailed structural assignment, a combination of 1D and 2D NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the azetidine (B1206935) ring. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. The protons of the azetidine ring, being part of a saturated heterocyclic system, would resonate further upfield. The methine proton at the 3-position of the azetidine ring, bonded to the oxygen, would likely appear as a multiplet. The methylene (B1212753) protons of the azetidine ring would also exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the pyridine ring carbons appearing at lower field than the sp³-hybridized carbons of the azetidine ring.

2D NMR Techniques: To resolve any ambiguities in the 1D spectra and to confirm the connectivity between different parts of the molecule, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connectivity between the azetidine ring and the pyridine ring through the ether linkage. For instance, correlations would be expected between the azetidine C3-H and the pyridine C2, and potentially between the azetidine N-H or C2/C4 protons and the pyridine C2.

| Technique | Information Provided | Relevance for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the presence of both pyridine and azetidine ring protons and their relative positions. |

| ¹³C NMR | Number and electronic environment of carbon atoms. | Verifies the carbon skeleton of the molecule. |

| COSY | ¹H-¹H coupling correlations. | Establishes proton connectivity within the individual rings. |

| HSQC | Direct ¹H-¹³C correlations. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations. | Confirms the ether linkage between the pyridine and azetidine moieties. |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For this compound (C₈H₁₁ClN₂O), the expected monoisotopic mass of the protonated free base [M+H]⁺ (C₈H₁₁N₂O⁺) would be calculated with high precision. By comparing the experimentally measured mass with the theoretical masses of possible elemental formulas, the correct composition can be unequivocally confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule's structure, with cleavage of the ether bond or fragmentation of the azetidine or pyridine rings being likely pathways. The study of fragmentation patterns of related complex structures, such as ketamine analogues, demonstrates the utility of this approach in identifying characteristic bond cleavages and rearrangements. nih.govmdpi.com

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O · HCl |

| Molecular Weight | 186.64 g/mol |

| Monoisotopic Mass (Free Base) | 150.07931 u |

| Expected [M+H]⁺ (High Resolution) | 151.0866 u |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. pw.edu.pl The C-O-C stretching of the ether linkage would give rise to a strong band, likely in the 1250-1050 cm⁻¹ range. The N-H stretching of the secondary amine in the azetidinium hydrochloride salt would be expected as a broad band in the 3200-2500 cm⁻¹ region, often overlapping with C-H stretches. The aliphatic C-H stretching of the azetidine ring would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the pyridine ring would be a particularly prominent feature.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| N-H Stretch (Azetidinium) | 3200 - 2500 (broad) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N, C=C Stretch (Pyridine) | 1600 - 1450 | Strong |

| C-O-C Stretch (Ether) | 1250 - 1050 | Medium |

Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed and validated.

Method development would involve a systematic approach to optimize the separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. Key parameters to be optimized include:

Stationary Phase: A C18 column is a common starting point for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the buffer would be important to control the ionization state of the basic nitrogen atoms in the molecule.

Detection: UV detection would be suitable, as the pyridine ring contains a chromophore. The detection wavelength would be set at a λmax of the compound to ensure high sensitivity.

Column Temperature and Flow Rate: These parameters would be adjusted to achieve optimal resolution and analysis time.

The method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.

| HPLC Parameter | Typical Starting Conditions | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% TFA) | Eluent to separate components based on polarity. |

| Detection | UV at ~260 nm | To detect and quantify the compound and impurities. |

| Flow Rate | 1.0 mL/min | To control the speed of the separation. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Chiral Chromatography for Stereoisomer Analysis

The azetidine ring in 2-(Azetidin-3-yloxy)pyridine is a prochiral center. If the molecule were to be synthesized as a racemate or if stereoisomers are possible, chiral chromatography would be necessary to separate the enantiomers. The development of a chiral separation method is crucial for controlling the stereochemical purity of chiral drug substances.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. nih.gov

Method development for chiral separation would involve:

Screening of Chiral Columns: A variety of polysaccharide-based columns would be screened with different mobile phases.

Mobile Phase Optimization: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase or polar organic modes (e.g., acetonitrile/methanol with additives) would be explored to find the optimal conditions for enantiomeric resolution. Additives such as acids or bases are often used to improve peak shape and resolution.

Detection: UV or mass spectrometric detection can be used.

Once a suitable method is developed, it can be used to determine the enantiomeric excess (e.e.) of a sample and to isolate individual enantiomers for further characterization.

X-ray Crystallography for Solid-State Structure Determination

As of the current date, a public domain search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no specific single-crystal X-ray diffraction studies for the compound this compound. The absence of a deposited crystal structure means that a definitive analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not presently possible.

However, by examining the crystallographic data of structurally related compounds, a predictive model of the solid-state structure of this compound can be formulated. This approach relies on the analysis of the individual components of the molecule—the azetidine ring, the pyridine ring, and the ether linkage—as well as the influence of the hydrochloride salt formation.

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain, which dictates its conformational preferences. In the solid state, azetidine rings are typically puckered, rather than planar, to alleviate this strain. The degree of puckering can be influenced by the nature and position of substituents. For a 3-substituted azetidine, the substituent can adopt either an axial or equatorial position relative to the puckered ring.

The pyridine ring, an aromatic six-membered heterocycle, is expected to be essentially planar. The ether linkage between the azetidine and pyridine rings introduces conformational flexibility. The key torsional angles around the C-O-C bonds will determine the relative orientation of the two ring systems.

The formation of a hydrochloride salt will result in the protonation of the most basic nitrogen atom. In this molecule, the pyridine nitrogen is significantly more basic than the azetidine nitrogen. Therefore, protonation is expected to occur at the pyridine nitrogen, forming a pyridinium (B92312) cation. This protonation will have a notable effect on the electronic structure and geometry of the pyridine ring, with slight increases in the C-N bond lengths and changes in the internal bond angles.

The crystal packing will be dominated by electrostatic interactions between the pyridinium cation and the chloride anion. A prominent feature of the solid-state structure is expected to be a network of hydrogen bonds. The proton on the pyridinium nitrogen and the proton on the azetidinium nitrogen (as the azetidine is a secondary amine and will also be protonated in the hydrochloride salt form, creating a dication) will act as hydrogen bond donors to the chloride anion, which will act as a hydrogen bond acceptor. It is also possible that the ether oxygen atom could participate in weaker C-H···O hydrogen bonding interactions.

To provide a more quantitative prediction, the crystallographic data for a closely related compound, such as a substituted pyridinium salt or a compound containing an azetidine ring, can be considered. For example, the crystal structure of 4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride reveals key details about the interactions of a pyridinium cation with a chloride anion. In this structure, a strong N-H···Cl hydrogen bond is observed, which is a primary organizing force in the crystal lattice.

Based on these considerations, a hypothetical model for the crystal structure of this compound can be proposed. The key features would likely include a puckered azetidinium ring, a planar pyridinium ring, and an extensive hydrogen-bonding network dominated by N-H···Cl interactions.

The following table summarizes the expected and observed crystallographic parameters for the constituent parts of this compound, based on data from related structures.

| Parameter | Expected/Observed Value | Structural Fragment | Reference/Analogy |

| Crystal System | Monoclinic or Orthorhombic | Whole Molecule | Common for organic salts |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) | Whole Molecule | Dependent on molecular chirality and packing |

| Azetidine Ring Conformation | Puckered | Azetidine | General for azetidine derivatives |

| Pyridine Ring Conformation | Planar | Pyridine | General for pyridine derivatives |

| N⁺-H···Cl⁻ Hydrogen Bond Distance | ~2.9 - 3.2 Å | Pyridinium Chloride | Analogy with known pyridinium chlorides |

| Azetidinium N⁺-H···Cl⁻ Hydrogen Bond Distance | ~3.0 - 3.3 Å | Azetidinium Chloride | Analogy with known ammonium (B1175870) chlorides |

It must be reiterated that this analysis is predictive and awaits experimental verification through a single-crystal X-ray diffraction study of this compound. Such a study would provide invaluable, definitive information on the precise solid-state structure and intermolecular interactions of this compound.

Future Directions in Academic Chemical Research of 2 Azetidin 3 Yloxy Pyridine Hydrochloride

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of azetidine (B1206935) and pyridine (B92270) derivatives exist, the development of novel, efficient, and sustainable routes to 2-(Azetidin-3-yloxy)pyridine (B1444715) hydrochloride and its analogs remains a key area for future research. Current synthetic strategies often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future efforts could focus on the following areas to create more environmentally friendly and economically viable synthetic pathways.

One promising avenue is the application of flow chemistry . Continuous flow processes offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. uc.ptspringerprofessional.demdpi.com The development of a telescoped continuous flow synthesis for 2-(Azetidin-3-yloxy)pyridine hydrochloride could significantly streamline its production. uc.pt

Another area of focus should be the exploration of biocatalysis . Engineered enzymes have shown remarkable potential for the enantioselective synthesis of chiral building blocks. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net Future research could involve the development of biocatalytic methods for the asymmetric synthesis of the azetidine precursor or for the direct enzymatic coupling of the azetidine and pyridine moieties. A biocatalytic one-carbon ring expansion of a corresponding aziridine (B145994) precursor could offer a highly enantioselective route to the chiral azetidine core. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of greener solvents, catalysts, and reagents. For instance, exploring multicomponent reactions (MCRs) could provide a highly efficient, atom-economical, and convergent approach to constructing the pyridine core of the molecule. bohrium.comnih.govresearchgate.nettaylorfrancis.comnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and reaction control. uc.ptspringerprofessional.de | Development of a continuous, multi-step synthesis. uc.pt |

| Biocatalysis | High enantioselectivity and mild reaction conditions. chemrxiv.orgchemrxiv.org | Enzyme engineering for specific transformations. acs.orgresearchgate.net |

| Green Chemistry | Reduced waste, energy consumption, and use of hazardous substances. bohrium.comnih.gov | Application of multicomponent reactions and renewable feedstocks. researchgate.nettaylorfrancis.comnih.gov |

Exploration of Unprecedented Chemical Transformations and Reactivity

The inherent ring strain of the azetidine moiety and the electronic properties of the pyridine ring in this compound suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity for novel chemical transformations.

A significant area for exploration is the C-H functionalization of the pyridine ring. Direct and selective functionalization of pyridine C-H bonds is a challenging but highly desirable transformation in organic synthesis. beilstein-journals.orgresearchgate.netnih.govbohrium.comingentaconnect.com Research into the regioselective C-H functionalization of the pyridine ring in this compound could lead to a diverse range of novel derivatives with potentially interesting biological activities.

The application of photoredox catalysis could unlock new reaction pathways. nih.govacs.orgnih.govresearchgate.net Visible-light-mediated reactions offer mild conditions and unique reactivity. For instance, photoredox catalysis could be employed for the synthesis of the azetidine ring via a [2+2] cycloaddition or for the functionalization of the pyridine ring through radical intermediates. nih.govchemrxiv.orgnih.govspringernature.com

The strain-driven reactivity of the azetidine ring can be exploited in ring-opening reactions . beilstein-journals.orgrsc.orgmdpi.comresearchgate.netacs.org Selective ring-opening of the azetidine moiety with various nucleophiles could provide access to a wide array of functionalized acyclic amine derivatives, which are valuable building blocks in medicinal chemistry.

| Transformation | Potential Outcome | Enabling Technology |

| C-H Functionalization | Direct and regioselective introduction of new functional groups on the pyridine ring. beilstein-journals.orgresearchgate.netnih.gov | Transition-metal catalysis. bohrium.comingentaconnect.com |

| Photoredox Catalysis | Novel cycloadditions and radical-mediated functionalizations under mild conditions. nih.govacs.orgnih.gov | Visible light photocatalysts. researchgate.net |

| Ring-Opening Reactions | Access to diverse functionalized acyclic amines. beilstein-journals.orgrsc.orgmdpi.com | Lewis acid or transition-metal catalysis. researchgate.netacs.org |

Integration into Advanced Materials Science Research (e.g., Polymer Chemistry)

The unique structural features of this compound make it an attractive building block for the development of advanced materials with novel properties. Future research in this area could focus on its incorporation into polymers and other materials.

The pyridine moiety can be utilized for the synthesis of functional polymers . Pyridine-containing polymers have shown applications in areas such as catalysis, sensing, and electronics. By incorporating this compound as a monomer or a functional pendant group, novel polymers with tailored properties could be designed. The azetidine group could introduce specific conformational constraints or act as a site for post-polymerization modification.

The strained azetidine ring could also be exploited to create stimuli-responsive materials . The ring-opening of the azetidine could be triggered by external stimuli such as pH, temperature, or light, leading to a change in the material's properties. This could be utilized in the design of smart materials for applications in drug delivery, sensors, or self-healing materials.

Application in Methodological Organic Synthesis Research

Beyond its potential applications, this compound can serve as a valuable tool in methodological organic synthesis research. Its unique structure can be leveraged to develop new synthetic strategies and to access novel chemical space.

The compound can be used as a chiral scaffold in asymmetric synthesis. The stereocenters in the azetidine ring can be used to control the stereochemical outcome of reactions on appended functional groups. This could lead to the development of new asymmetric methodologies for the synthesis of complex molecules. The rigid nature of the azetidine ring can provide a predictable platform for stereocontrol. enamine.net

Furthermore, it can be employed as a key building block in the synthesis of complex heterocyclic systems . The combination of the azetidine and pyridine rings provides a starting point for the construction of more elaborate polycyclic structures through intramolecular reactions or cascade processes. The development of such methodologies would expand the toolkit of synthetic chemists.

Synergistic Computational and Experimental Approaches for Chemical Design

To accelerate the discovery and development of new applications for this compound, a synergistic approach combining computational and experimental methods will be crucial.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity, electronic properties, and spectroscopic signatures of the molecule and its derivatives. ias.ac.inresearchgate.netresearchgate.nettandfonline.commostwiedzy.pl This can guide experimental efforts by identifying promising reaction pathways and target molecules. For example, DFT can be used to study the mechanism of C-H functionalization or to predict the properties of polymers incorporating this moiety.

In silico screening and molecular modeling can be used to design new derivatives with specific properties. nih.govresearchgate.net For instance, computational methods can be used to design new ligands for specific biological targets or to predict the material properties of novel polymers. This computational pre-screening can significantly reduce the experimental effort required to identify promising candidates.

| Approach | Application | Expected Outcome |

| DFT Calculations | Predicting reactivity, electronic structure, and spectroscopic properties. ias.ac.inresearchgate.netresearchgate.net | Rational guidance for experimental design and mechanistic understanding. tandfonline.commostwiedzy.pl |

| In Silico Screening | Designing new molecules with desired biological or material properties. nih.govresearchgate.net | Accelerated discovery of new functional compounds. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Azetidin-3-yloxy)pyridine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, nucleophilic substitution reactions (common in azetidine-containing compounds) may require base selection (e.g., K2CO3) and inert atmospheres to minimize side reactions . Purification steps, such as column chromatography or recrystallization using dichloromethane/methanol mixtures, are critical for isolating high-purity products. Monitoring intermediates via TLC or HPLC (≥98% purity threshold) ensures reaction progress .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) and pyridine protons (δ ~7.0–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 215.2) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) is standard. Purity ≥95% is typical for research-grade material .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis of the azetidine ring. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition . Always use nitrile gloves and fume hoods during handling to avoid respiratory or dermal exposure .

Advanced Research Questions

Q. What are the key reaction mechanisms for functionalizing this compound in medicinal chemistry applications?

- Methodological Answer :

- Substitution Reactions : The azetidine oxygen can act as a nucleophile. For example, Mitsunobu reactions with alcohols yield ether derivatives, while SN2 reactions with alkyl halides introduce substituents .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysts) on the pyridine ring enables aryl/heteroaryl diversification. Optimize ligand choice (e.g., XPhos) and base (K3PO4) for C–C bond formation .

- Contradiction Note : Some studies report azetidine ring instability under strong acidic conditions, requiring pH-controlled environments (pH 6–8) during functionalization .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, conflicting IC50 values may arise from differences in ATP concentrations in kinase assays .

- Structural Validation : Re-synthesize disputed analogs using published protocols and validate via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

Q. What strategies are effective for developing selective analytical methods to quantify this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) removes interfering biomolecules. Include internal standards (e.g., deuterated analogs) for LC-MS/MS normalization .

- Chromatographic Optimization : Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Gradient elution (0.1% formic acid in water/acetonitrile) enhances peak resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。